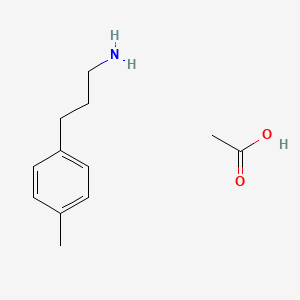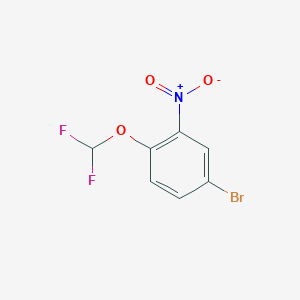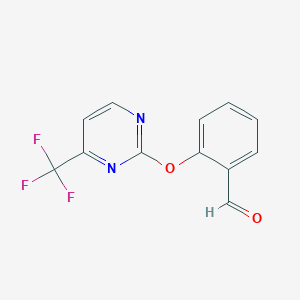
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde
概要
説明
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde: is a chemical compound with the molecular formula C12H7F3N2O2 and a molecular weight of 268.19 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzaldehyde moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid.
Reduction: Formation of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is used as a building block in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
類似化合物との比較
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
- 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzyl alcohol
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzylamine
Comparison:
Compared to its similar compounds, 2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate for the synthesis of various derivatives and functional materials .
特性
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-4-2-1-3-8(9)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNZTVOMGBCQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)
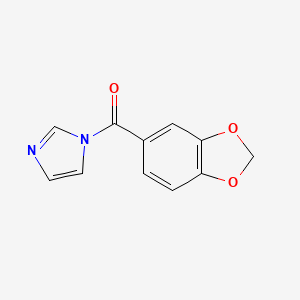
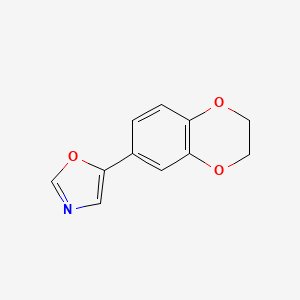
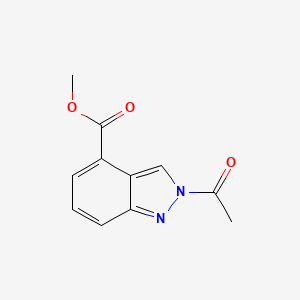
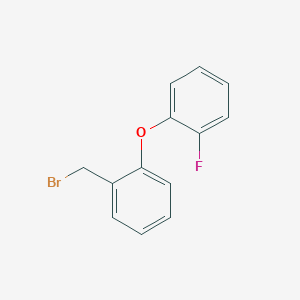
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
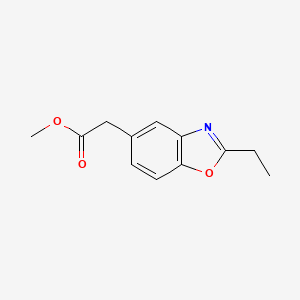
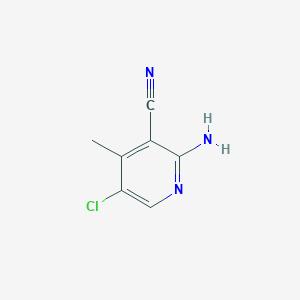
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
